molecular formula C12H10N4S2 B14678326 7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine CAS No. 31739-70-5

7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine

Cat. No.: B14678326
CAS No.: 31739-70-5
M. Wt: 274.4 g/mol
InChI Key: MCJWDQKZKWPSAS-UHFFFAOYSA-N
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Description

7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with benzaldehydes in the presence of an iodine catalyst. This reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C), resulting in the formation of the desired thiazolopyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the pyrimidine moiety.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole or pyrimidine derivatives.

    Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine stands out due to its benzylsulfanyl group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other thiazolopyrimidine derivatives and contributes to its potential as a versatile compound in medicinal chemistry.

Properties

CAS No.

31739-70-5

Molecular Formula

C12H10N4S2

Molecular Weight

274.4 g/mol

IUPAC Name

7-benzylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C12H10N4S2/c13-12-15-10(9-11(16-12)18-7-14-9)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15,16)

InChI Key

MCJWDQKZKWPSAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CS3)N

Origin of Product

United States

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